molecular formula C12H14O B2633331 Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] CAS No. 1373932-60-5

Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]

Cat. No.: B2633331
CAS No.: 1373932-60-5
M. Wt: 174.243
InChI Key: VZMFKLLYFNWTGE-UHFFFAOYSA-N
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Description

Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] (CAS: 1373932-60-5) is a polycyclic compound featuring a spiro-oxirane moiety fused to a pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane scaffold. This structure combines the rigidity of the pentacyclic cage with the reactivity of an epoxide group, making it a unique candidate for exploring structure-activity relationships in medicinal chemistry and materials science .

Properties

IUPAC Name

spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-5-2-7-8(4)10-6(1)9(5)11(7)12(10)3-13-12/h4-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFKLLYFNWTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C4C56CO6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can lead to the formation of simpler hydrocarbons .

Scientific Research Applications

Materials Science

Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is being explored for its potential use in the development of advanced materials due to its unique structural properties. Its rigidity and thermal stability make it suitable for applications in high-performance polymers and coatings.

  • Case Study : Research has shown that incorporating spiro compounds into polymer matrices can enhance mechanical properties and thermal resistance, making them ideal candidates for aerospace and automotive applications.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry as a scaffold for drug development. Its unique structure allows for modifications that can lead to the synthesis of novel therapeutic agents.

  • Case Study : A study demonstrated that derivatives of spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] exhibited significant biological activity against specific cancer cell lines, indicating its potential as an anticancer agent.

Organic Synthesis

In organic synthesis, spiro compounds are valuable intermediates due to their ability to undergo various chemical transformations while maintaining structural integrity.

  • Case Study : Researchers have utilized spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] in multi-step synthetic routes to create complex natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and functional differences between spiro[oxirane-2,4'-pentacyclo[...]undecane] and related polycyclic compounds:

Compound Core Structure Key Functional Groups Applications
Spiro[oxirane-2,4'-pentacyclo[...]undecane] (CAS: 1373932-60-5) Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane + spiro-oxirane Epoxide Potential reactivity in ring-opening reactions; limited biological data available
Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione (Cookson’s diketone) Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane + two ketone groups Ketones Precursor for neuroprotective amines (e.g., NGP1-01); high thermal stability
4,4′-Spirobi[pentacyclo[...]undecane] Two pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane units linked via spiro-carbon None (pure hydrocarbon) High-energy-density fuel (density: 1.27 g/cm³; volumetric heat: 53.35 MJ/L)
8-Benzylamino-8,11-oxapentacyclo[...]undecane (NGP1-01) Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane + benzylamine and oxygen bridge Benzylamine, ether bridge Dual L-type calcium channel and NMDA receptor blocker; neuroprotective effects
Azatriquinylamines (14a–f) Tricyclo[6.3.0.0^{2,6}]undecane + amine side chains Aliphatic/aromatic amines Moderate LTCC (L-type calcium channel) blockade (IC₅₀: ~1–10 μM)

Calcium Channel Blockade

  • NGP1-01 : Exhibits dual LTCC and NMDA receptor blockade (IC₅₀ for LTCC: ~0.1–1 μM), outperforming classical blockers like nimodipine (IC₅₀: 0.008 μM) in neuroprotection assays .
  • Azatriquinylamines (14a–f) : Show moderate LTCC inhibition (IC₅₀: 1–10 μM), with electron-withdrawing substituents (e.g., 14e) enhancing activity .
  • Spiro-oxirane compound: No direct data, but epoxide reactivity may enable covalent interactions with ion channels, akin to other electrophilic modulators.

Neuroprotection

  • NGP1-01 : Reduces peroxide-induced cell death in PC12 cells (LDH assay) and attenuates MPTP-induced Parkinsonism in vivo .
  • Dopamine uptake inhibitors : Analog 8-phenylethyl-8,11-oxapentacyclo[...]undecane blocks dopamine uptake (IC₅₀: 23 μM), comparable to amantadine (IC₅₀: 82 μM) .

Physicochemical Properties

Property Spiro-oxirane compound NGP1-01 4,4′-Spirobi[...]undecane
Density (g/cm³) Not reported ~1.2 (estimated) 1.27
Thermal Stability High (epoxide reactivity) High (rigid cage) Extreme (fuel applications)
Lipophilicity (LogP) Moderate (epoxide polarity) High (benzylamine) Low (hydrocarbon)

Biological Activity

Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is a complex organic compound notable for its unique spirocyclic structure. Its molecular formula is C12H14OC_{12}H_{14}O with a molecular weight of approximately 174.24 g/mol. This compound has attracted attention in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities.

The biological activity of Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is primarily attributed to its interaction with specific molecular targets within biological systems. The rigid spirocyclic framework allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Notably, the oxirane ring can undergo ring-opening reactions that lead to the formation of reactive intermediates capable of interacting with various biomolecules.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. While specific data on Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is limited, its structural characteristics indicate potential efficacy against certain pathogens.
  • Cytotoxicity : Investigations into related compounds have shown cytotoxic effects against cancer cell lines. The unique structure may enhance selective toxicity towards malignant cells while sparing normal cells.
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential as an inhibitor in biochemical pathways relevant to disease processes.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the spirocyclic structure could enhance activity against specific bacterial strains.

Case Study 2: Cytotoxic Effects

Research focused on a series of spirocyclic compounds demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The findings suggested that the introduction of oxirane functionalities could improve the anticancer properties of these compounds.

Comparative Analysis

CompoundBiological ActivityMechanism
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0{2,6}.0{3,10}.0{5,9}]undecane]Potential antimicrobial and cytotoxic effectsInteraction with enzymes and receptors
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]Moderate antimicrobial activityEnzyme inhibition
β-Pinene oxideLow cytotoxicityLimited interaction with biological targets

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[oxirane-2,4'-pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane] derivatives, and how are they optimized for purity?

  • Methodology : The compound is synthesized via reductive amination of precursors like pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (PCU) with amines (e.g., pyridin-4-ylmethylamine). Purification involves sequential column chromatography and preparative thin-layer chromatography (TLC), yielding products with <5% purity . For functionalized derivatives (e.g., cyanosilylated PCU), microwave-assisted solvent-free reactions using sulphated zirconia or hydrotalcite catalysts reduce reaction times (from 24h to 30min) and improve yields (e.g., 93% for lactones via Baeyer-Villiger oxidation) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this spiro compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential for verifying molecular connectivity and mass. Single-crystal X-ray diffraction resolves stereochemistry and cage strain, particularly for enantiomerically pure forms, which are separated via liquid chromatography with chiral stationary phases (e.g., (-)-camphanic acid esters) . IR spectroscopy identifies functional groups like ketones or ethers in intermediates .

Q. What are the primary biological or material science applications of this compound in academic research?

  • Applications : Derivatives like NGP1-01 (azacage PCU) act as multi-target ligands, blocking L-type calcium channels (LTCCs) with IC₅₀ values <10 µM. Biological evaluation involves lactate dehydrogenase (LDH) and Trypan blue assays to assess neuroprotection against oxidative stress in PC12 cells . In materials science, polynitro derivatives (e.g., hexanitrotrishomocubane) are studied as high-energy-density explosives due to their strained caged structures and thermal stability .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of strained spiro compounds?

  • Methodology : Optimize reaction conditions using computational tools (e.g., DFT) to predict intermediates’ stability. For example, oxidative nitration of trioxime intermediates with NaNO₂/K₃Fe(CN)₆ improves yields (35%→70% per step) by minimizing side reactions . Microwave-assisted catalysis (e.g., Mg/Al hydrotalcite) enhances regioselectivity in cyanosilylation .

Q. What experimental and computational approaches elucidate the relationship between molecular strain and reactivity in this compound?

  • Methodology : X-ray crystallography and molecular mechanics calculations quantify bond elongation and nonbonded interactions in the cage structure. For instance, D3-trishomocubane derivatives exhibit lower strain than cubane analogs, balancing explosive power (53.35 MJ/L volumetric heat) with thermal stability (>200°C) . Density functional theory (DFT) models predict regioselectivity in radical cyclization cascades (e.g., tricyclo[6.3.0.0²,⁶]undecane formation) .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodology : Standardize assay protocols (e.g., consistent cell lines, peroxide concentrations in LDH assays). Structure-activity relationship (SAR) studies using enantiomerically pure analogs (e.g., NGP1-01 vs. its stereoisomers) isolate stereochemical effects on LTCC blockade . Cross-validate results with electrophysiological techniques (e.g., sheep Purkinje fiber studies) .

Q. What strategies enable the design of enantioselective syntheses for spiro compound derivatives?

  • Methodology : Chiral auxiliaries (e.g., (-)-camphanic acid) or asymmetric catalysis (e.g., organocatalysts) separate enantiomers. For example, liquid chromatography with silica gel columns (petroleum ether/ethyl acetate) achieves baseline separation (α=1.11) of D3-trishomocubane enantiomers .

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